molecular formula C8H17NO B1423969 3-(3-Methoxypropyl)pyrrolidine CAS No. 1220030-88-5

3-(3-Methoxypropyl)pyrrolidine

Cat. No.: B1423969
CAS No.: 1220030-88-5
M. Wt: 143.23 g/mol
InChI Key: IGZUHWDYRQZMKE-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivativesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivatives, including 3-(3-Methoxypropyl)pyrrolidine, typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One classical method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve the use of readily available starting materials and efficient catalytic systems. For example, the combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxypropyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Methoxypropyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives have been shown to interact with enzymes and receptors, leading to various biological effects . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

    Pyrrolidine-2,3-diones: These compounds have similar structural features and are known for their antimicrobial properties.

    Spiro[pyrrolidine-3,3′-oxindole]: This compound has been studied for its anticancer properties.

Uniqueness: 3-(3-Methoxypropyl)pyrrolidine is unique due to its specific functional groups and potential applications in various fields. Its methoxypropyl group provides distinct chemical properties that differentiate it from other pyrrolidine derivatives.

Properties

IUPAC Name

3-(3-methoxypropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZUHWDYRQZMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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